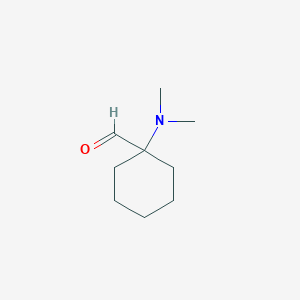

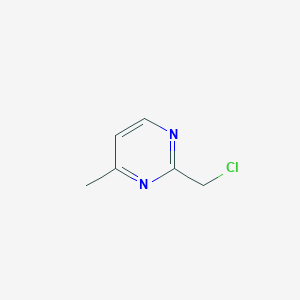

![molecular formula C7H4BrClN2 B1281654 5-Bromo-3-chloroimidazo[1,2-A]pyridine CAS No. 69214-13-7](/img/structure/B1281654.png)

5-Bromo-3-chloroimidazo[1,2-A]pyridine

Descripción general

Descripción

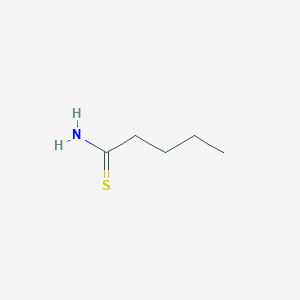

5-Bromo-3-chloroimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds containing a pyridine ring fused to an imidazole ring. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines with good to excellent yields . Another method includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions to yield novel 6-bromo-imidazo[4,5-b]pyridine derivatives . Although these methods do not directly describe the synthesis of 5-Bromo-3-chloroimidazo[1,2-a]pyridine, they provide insight into the general synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using various spectroscopic techniques such as NMR spectroscopy and confirmed by X-ray crystallography. For instance, the structures of certain bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography . Additionally, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined, providing detailed information on bond lengths, angles, and crystal packing .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions. For example, they can be used as ligands to promote CuI-catalyzed hydroxylation of aryl bromides, demonstrating their utility in catalytic systems for organic transformations . The reactivity of these compounds can be further explored through different substitution reactions to create a wide array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. These properties can be studied through spectroscopic characterization, including FT-IR, NMR, and elemental analysis. The crystal packing of these compounds can be stabilized by various non-covalent interactions such as hydrogen bonds and π-π stacking interactions, which can affect their solubility, stability, and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Palladium(0)-Mediated Microwave-Assisted Direct C3 Alkenylation : 5-Bromo-3-chloroimidazo[1,2-a]pyridines are used in the synthesis of 3-alkenylimidazo[1,2-a]pyridines via a palladium-catalyzed C-H alkenylation method (Koubachi et al., 2008).

- Cyclization Reactions : These compounds participate in cyclization reactions to form 2-aryl-3-haloimidazo[1,2-a]pyridines, showcasing their versatility in creating complex structures (Khlebnikov et al., 1991).

Coordination Polymers and Photoluminescent Properties

- Coordination Polymers : A 5-(2-chloroimidazo[1,2-a]pyridine-3-carboxamido) isophthalic acid derivative was used to synthesize one-dimensional coordination polymers with interesting photoluminescent and magnetic properties (Jiang & Yong, 2019).

Organic Synthesis and Compound Modifications

- Improved Synthesis of Polychlorinated Compounds : 5-Bromo-3-chloroimidazo[1,2-a]pyridines are employed in the improved synthesis of polychlorinated imidazo[1,2-a]pyridines, illustrating their role in the creation of chlorinated benzimidazole analogs (Gudmundsson et al., 1997).

Spectroscopic and Optical Properties

- Spectroscopic Analysis : Novel derivatives synthesized from 5-bromo-3-chloroimidazo[1,5-a]pyridine have been characterized for their fluorescence spectral characteristics, contributing to the understanding of their optical properties (Ge et al., 2014).

Antimicrobial Activity and Organoselenium Compounds

- Synthesis and Antimicrobial Evaluation : 5-Bromo-3-chloroimidazo[1,2-a]pyridines have been utilized in the synthesis of imidazo[1,2-a]pyridine selenides with notable antimicrobial activities, indicating potential biomedical applications (Kumar et al., 2016).

Structural and Magnetic Resonance Studies

- Proton Magnetic Resonance Spectra : The study of the proton magnetic resonance spectra of various imidazo[1,2-a]pyridine derivatives, including 5-chloroimidazo[1,2-a]pyridine, enhances the understanding of their structural and electronic properties (Paolini & Robins, 1965).

Catalytic Systems and Hydroxylation Reactions

- CuI-catalyzed Hydroxylation : 5-Bromo-3-chloroimidazo[1,2-A]pyridine is part of an effective catalytic system for CuI-catalyzed hydroxylation of aryl bromides, demonstrating its role in facilitating important organic transformations (Jia et al., 2011).

Ionic Liquid Promoted Synthesis

- One-pot Synthesis of 3-Aminoimidazo[1,2-a]pyridines : The involvement of 5-Bromo-3-chloroimidazo[1,2-A]pyridine in the synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of an ionic liquid illustrates its utility in efficient, one-pot chemical syntheses (Shaabani et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-3-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSIUESCHSTXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511543 | |

| Record name | 5-Bromo-3-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-chloroimidazo[1,2-A]pyridine | |

CAS RN |

69214-13-7 | |

| Record name | 5-Bromo-3-chloroimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69214-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

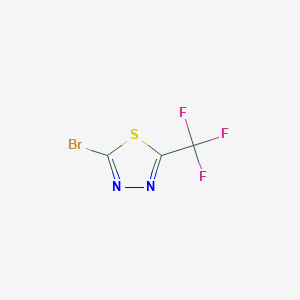

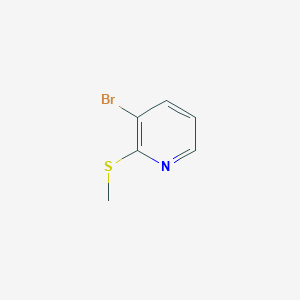

![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)

![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)